molecular formula C22H17N3O4 B1226333 N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

Cat. No. B1226333
M. Wt: 387.4 g/mol
InChI Key: ALDLRFRHDGPXCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is a member of the class of 1,3-benzoxazoles that is 1,3-benzoxazole substituted at positions 2 and 5 by 4-ethylphenyl and 3-nitrobenzamido groups respectively. It is a member of 1,3-benzoxazoles, a member of benzamides and a C-nitro compound.

Scientific Research Applications

  • Electrochemical Behaviors and Analysis : Research by Zeybek et al. (2009) investigated the electrochemical behaviors of similar benzoxazole compounds, highlighting their potential for rapid and sensitive quantitative determination using electrochemical techniques (Zeybek et al., 2009).

  • Quality Control in Pharmaceutical Development : A study by Sych et al. (2018) focused on developing quality control methods for potential anticonvulsants derived from benzoxazole, emphasizing the importance of such techniques in the standardization and safe implementation of new drugs (Sych et al., 2018).

  • Photochemical Properties : Gunn and Stevens (1973) explored the photo-rearrangement of N-aryl-2-nitrobenzamides, a category encompassing compounds similar to N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide, revealing insights into their photochemical behaviors (Gunn & Stevens, 1973).

  • Imaging Agents in Medical Diagnosis : Hausner et al. (2009) synthesized and evaluated benzoxazole derivatives for their potential as imaging agents, particularly in the context of Alzheimer's Disease, demonstrating the diverse applicative potential of these compounds (Hausner et al., 2009).

  • Crystal Structure Analysis : Research by Samimi (2016) and others has focused on the crystal structure and stereochemistry of related benzoxazole derivatives, providing valuable information for the development of new compounds with specific properties (Samimi, 2016).

  • Electrochemistry and Chemiluminescence : Zhao et al. (2015) studied the electrochemical and electrogenerated chemiluminescence properties of benzoxazole derivatives, offering insights into their potential use in photonics and electronics (Zhao et al., 2015).

  • Apoptosis and Necrosis in Tumor Cells : Varga et al. (2005) investigated the effects of benzoxazole derivatives on inducing apoptosis and necrosis in tumor cells, highlighting their potential application in cancer research (Varga et al., 2005).

properties

Product Name

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

InChI

InChI=1S/C22H17N3O4/c1-2-14-6-8-15(9-7-14)22-24-19-13-17(10-11-20(19)29-22)23-21(26)16-4-3-5-18(12-16)25(27)28/h3-13H,2H2,1H3,(H,23,26)

InChI Key

ALDLRFRHDGPXCC-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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